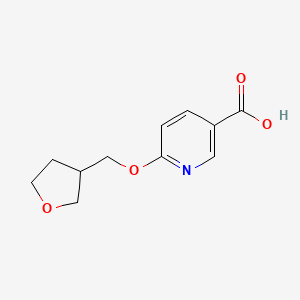

6-((Tetrahydrofuran-3-yl)methoxy)nicotinic acid

Description

Properties

IUPAC Name |

6-(oxolan-3-ylmethoxy)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c13-11(14)9-1-2-10(12-5-9)16-7-8-3-4-15-6-8/h1-2,5,8H,3-4,6-7H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSRMEYYBYXTAIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1COC2=NC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

6-((Tetrahydrofuran-3-yl)methoxy)nicotinic acid: Chemical Structure & Properties

This guide provides an in-depth technical analysis of 6-((Tetrahydrofuran-3-yl)methoxy)nicotinic acid , a specialized heterocyclic building block used in medicinal chemistry.[1]

Executive Summary

6-((Tetrahydrofuran-3-yl)methoxy)nicotinic acid is a functionalized pyridine derivative characterized by a nicotinic acid core substituted at the C6 position with a (tetrahydrofuran-3-yl)methoxy group.[1] This compound serves as a critical intermediate and pharmacophore scaffold in drug discovery, particularly for developing kinase inhibitors and G-protein coupled receptor (GPCR) agonists.[1] Its structural design incorporates a polar, metabolic-stable tetrahydrofuran (THF) ring linked via an ether bridge, offering improved aqueous solubility and distinct spatial geometry compared to simple alkoxy analogs.[1]

Chemical Identity & Structural Analysis

Nomenclature & Identifiers

-

IUPAC Name: 6-[(Tetrahydrofuran-3-yl)methoxy]pyridine-3-carboxylic acid[1]

-

Common Name: 6-((Tetrahydrofuran-3-yl)methoxy)nicotinic acid[1]

-

Molecular Formula:

[1] -

Molecular Weight: 223.23 g/mol [1]

-

SMILES: O=C(O)c1ccc(OCC2CCOC2)nc1 (Racemic)[1]

-

Chirality: The C3 position of the tetrahydrofuran ring is a chiral center. The compound exists as two enantiomers:[1]

Structural Features

| Feature | Description | Function in Drug Design |

| Nicotinic Acid Core | Pyridine-3-carboxylic acid | Provides a rigid scaffold; the carboxylic acid is a handle for amide coupling (e.g., to amines/anilines).[1] |

| Ether Linkage | Acts as a flexible linker; the oxygen atom accepts H-bonds and modulates the electron density of the pyridine ring.[1] | |

| THF Ring | Tetrahydrofuran-3-yl | Increases polarity ( |

| H-Bond Potential | 2 Acceptors (Ether O, Pyridine N), 1 Donor (COOH) | Facilitates specific binding interactions within protein active sites (e.g., hinge region of kinases).[1] |

Physicochemical Properties

Estimations based on structure-property relationships (SPR) for nicotinic acid derivatives.[1]

-

Physical State: White to off-white solid/powder.[1]

-

Solubility: Soluble in polar organic solvents (DMSO, DMF, Methanol). Moderate solubility in water (pH-dependent due to the carboxylic acid).[1]

-

Acidity (pKa):

-

Lipophilicity (LogP): ~1.2 – 1.[1]5. (The THF ring lowers LogP compared to a cyclohexyl analog, improving drug-likeness).[1]

-

Melting Point: Typically 145°C – 160°C (Dependent on crystal form and purity).[1]

Synthetic Pathways

The synthesis of 6-((Tetrahydrofuran-3-yl)methoxy)nicotinic acid typically follows a Nucleophilic Aromatic Substitution (

Primary Synthesis Route ( )

This method involves the displacement of a leaving group (chloride or bromide) on the nicotinic acid core by the alkoxide generated from (tetrahydrofuran-3-yl)methanol.[1]

Reagents:

-

Substrate: 6-Chloronicotinic acid (or Methyl 6-chloronicotinate).[1]

-

Nucleophile: (Tetrahydrofuran-3-yl)methanol.[1]

-

Base: Sodium Hydride (

) or Potassium tert-butoxide ( -

Solvent: DMF (Dimethylformamide) or THF (Tetrahydrofuran).[1]

Protocol:

-

Deprotonation: Dissolve (tetrahydrofuran-3-yl)methanol (1.1 eq) in anhydrous DMF at 0°C. Add

(60% dispersion, 2.2 eq) portion-wise. Stir for 30 min to generate the alkoxide. -

Addition: Add 6-chloronicotinic acid (1.0 eq) to the reaction mixture.

-

Reaction: Heat the mixture to 80–100°C for 4–12 hours. Monitor conversion by LC-MS.

-

Workup: Cool to room temperature. Carefully quench with water. Acidify to pH ~3-4 with 1N HCl to precipitate the product.

-

Purification: Filter the solid, wash with water and diethyl ether. Recrystallize from ethanol/water if necessary.

Visualization of Synthesis Logic

Figure 1: Synthetic pathway via Nucleophilic Aromatic Substitution (

Analytical Characterization

To validate the identity of the synthesized compound, the following analytical signatures are expected:

Proton NMR ( NMR, 400 MHz, DMSO- )

-

Carboxylic Acid:

13.0 ppm (br s, 1H, -COOH).[1] -

Pyridine Ring:

-

Linker (

): -

THF Ring:

Mass Spectrometry (LC-MS)

-

Ionization Mode: Electrospray Ionization (ESI), Positive mode.

-

Observed Mass:

m/z.[1] -

Fragment Ions: Loss of THF group or decarboxylation may be observed at higher collision energies.

Applications in Drug Discovery

This compound is primarily used as a building block for synthesizing bioactive molecules.[3][4]

Medicinal Chemistry Utility

-

Kinase Inhibitors: The nicotinic acid moiety mimics the adenine ring of ATP, allowing it to bind to the hinge region of kinases (e.g., mTOR, EGFR). The THF group extends into the solvent-exposed region or hydrophobic pocket, improving selectivity.

-

GPCR Agonists: Used in the design of GPR119 agonists for diabetes treatment. The ether linkage provides metabolic stability against esterases.

-

Bioisosterism: The THF ring serves as a bioisostere for cyclopentyl or phenyl rings, reducing aromaticity-induced insolubility while maintaining steric bulk.

Structure-Activity Relationship (SAR) Workflow

Figure 2: Application of the scaffold in generating focused compound libraries.

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).[1]

-

GHS Signal Word: Warning.

-

H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

-

Storage: Store in a cool, dry place (2–8°C recommended). Keep container tightly closed.

References

-

Synthesis of Nicotinic Acid Derivatives

- Title: "Efficient method for the synthesis of 3-pyridyl methanol

-

Source: Scholars Research Library, Der Pharmacia Lettre, 2011.[2]

- Context: Describes general reduction and substitution methodologies for nicotinic acid deriv

-

THF-Containing Pharmaceuticals

-

Related Patent Literature

-

Title: "Bromodomain inhibitors (WO2013097601A1)"[1]

- Source: WIPO / Google P

- Context: Cites the use of (tetrahydrofuran-3-yl)methanol as a reagent in synthesizing heterocyclic cores similar to the target compound.

-

-

Analogous Compound Properties

Sources

- 1. dspace.mit.edu [dspace.mit.edu]

- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 3. chemimpex.com [chemimpex.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. 6-METHOXYPYRIDINE-3-CARBOXYLIC ACID | CAS 66572-55-2 [matrix-fine-chemicals.com]

- 7. 6-Methoxypyridazine-3-carboxylic acid | C6H6N2O3 | CID 12214461 - PubChem [pubchem.ncbi.nlm.nih.gov]

Therapeutic Potential of 6-((Tetrahydrofuran-3-yl)methoxy)nicotinic Acid in Drug Discovery

This guide serves as a comprehensive technical analysis of 6-((Tetrahydrofuran-3-yl)methoxy)nicotinic acid , a privileged scaffold in modern medicinal chemistry. This molecule represents a critical "lead optimization" intermediate, particularly valuable for modulating physicochemical properties (LogP, solubility) while maintaining ligand efficiency in G-Protein Coupled Receptor (GPCR) agonists and Kinase inhibitors.

Executive Summary: The Strategic Value of the Scaffold

In the landscape of small molecule drug discovery, 6-((Tetrahydrofuran-3-yl)methoxy)nicotinic acid is not merely a chemical intermediate; it is a strategic bioisostere designed to overcome common liabilities in "hit-to-lead" campaigns.

The core nicotinic acid (pyridine-3-carboxylic acid) moiety is a validated pharmacophore found in numerous approved drugs (e.g., Niacin, Sorafenib analogs). However, simple alkyl or aryl ether derivatives often suffer from poor metabolic stability (rapid CYP450 oxidation) or excessive lipophilicity (high cLogP).

The introduction of the (Tetrahydrofuran-3-yl)methoxy group at the 6-position offers three distinct advantages:

-

Polarity Balance: The ether oxygen and the THF ring lower cLogP compared to a benzyl or cyclohexyl group, improving aqueous solubility.

-

Metabolic Stability: The THF ring is less prone to rapid oxidative metabolism than simple aliphatic chains.

-

Stereochemical Vector: The chiral center at the 3-position of the THF ring allows for the exploration of specific binding vectors within a receptor pocket, enhancing selectivity.

Primary Therapeutic Areas

-

Metabolic Disorders (Type 2 Diabetes): As a core scaffold for GPR119 and GPR40 (FFAR1) agonists, where the nicotinic acid headgroup mimics endogenous lipid metabolites.

-

Oncology (Kinase Inhibition): As a hinge-binding motif in c-Met or ALK inhibitors, where the carboxylic acid can be converted to an amide to interact with the ATP-binding site.

Chemical Synthesis & Characterization[1]

The synthesis of this scaffold relies on a robust Nucleophilic Aromatic Substitution (

Optimized Synthetic Protocol

Objective: Synthesis of 6-((Tetrahydrofuran-3-yl)methoxy)nicotinic acid from 6-chloronicotinic acid.

Reagents:

-

Starting Material A: Methyl 6-chloronicotinate (CAS: 73781-91-6) - Preferred over the free acid to prevent side reactions.

-

Reagent B: (Tetrahydrofuran-3-yl)methanol (CAS: 15833-61-1).

-

Base: Sodium Hydride (NaH, 60% dispersion in mineral oil) or Potassium tert-butoxide (KOtBu).

-

Solvent: Anhydrous DMF or THF.

-

Hydrolysis Agent: Lithium Hydroxide (LiOH).

Step-by-Step Methodology

-

Alkoxide Formation:

-

In a flame-dried round-bottom flask under Nitrogen (

) atmosphere, dissolve (Tetrahydrofuran-3-yl)methanol (1.1 eq) in anhydrous DMF. -

Cool to 0°C. Carefully add NaH (1.2 eq) portion-wise.

-

Stir for 30 minutes at 0°C to ensure complete deprotonation and formation of the alkoxide.

-

-

Nucleophilic Substitution (

):-

Add a solution of Methyl 6-chloronicotinate (1.0 eq) in anhydrous DMF dropwise to the alkoxide mixture.

-

Allow the reaction to warm to Room Temperature (RT) and stir for 4–6 hours.

-

Checkpoint: Monitor reaction progress via LC-MS (Target Mass: M+1 = ~238.1).

-

-

Ester Hydrolysis:

-

Once the intermediate ester is formed, add an aqueous solution of LiOH (2.0 eq, 1M).

-

Heat the mixture to 50°C for 2 hours to cleave the methyl ester.

-

-

Workup & Purification:

-

Cool to RT and acidify to pH ~3-4 using 1N HCl. The product may precipitate.

-

Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

, and concentrate in vacuo. -

Purification: Recrystallization from Ethanol/Water or Flash Column Chromatography (DCM:MeOH 95:5).

-

Synthesis Workflow Diagram

Caption: Optimized synthetic route via SNAr displacement followed by ester hydrolysis.

Biological Evaluation: GPR119 Agonism[2][3][4]

GPR119 is a

Functional Assay Protocol: cAMP Accumulation

Objective: Determine the

Materials:

-

Cells: CHO-K1 stably expressing human GPR119.

-

Detection Kit: HTRF® cAMP Dynamic 2 Kit (Cisbio/PerkinElmer).

-

Compound: 6-((Tetrahydrofuran-3-yl)methoxy)nicotinic acid (10 mM DMSO stock).

Step-by-Step Methodology

-

Cell Preparation:

-

Harvest CHO-hGPR119 cells and resuspend in stimulation buffer (HBSS + 500

M IBMX to inhibit phosphodiesterase). -

Density: 2,000 cells/well in a 384-well low-volume white plate.

-

-

Compound Treatment:

-

Prepare a serial dilution of the test compound (10

M to 0.1 nM). -

Add 5

L of compound solution to the cells. -

Incubate for 30 minutes at RT.

-

-

Detection (Lysis & FRET):

-

Add 5

L of cAMP-d2 (acceptor) conjugate in lysis buffer. -

Add 5

L of Anti-cAMP-Cryptate (donor) conjugate in lysis buffer. -

Incubate for 1 hour at RT in the dark.

-

-

Data Acquisition:

-

Read the plate on a compatible HTRF reader (e.g., EnVision).

-

Excitation: 320 nm; Emission: 615 nm (Donor) and 665 nm (Acceptor).

-

-

Analysis:

-

Calculate the Ratio (

). -

Plot the ratio against log[Compound] to generate a sigmoidal dose-response curve.

-

Self-Validation: The assay must include a reference agonist (e.g., GSK1292263) as a positive control (

nM).

-

Signaling Pathway Diagram

Caption: GPR119 signaling cascade activated by the nicotinic acid derivative.

Physicochemical & ADME Profile

The incorporation of the tetrahydrofuran ring specifically targets the improvement of "Drug-Likeness" parameters.

Table 1: Comparative Properties of 6-Substituted Nicotinic Acids

| Substituent (R) | cLogP (Est.) | Solubility (pH 7.4) | Metabolic Stability (Microsomes) | Notes |

| -OCH3 (Methoxy) | 0.8 | High | Low | Rapid clearance; too small for potency. |

| -O-Benzyl | 2.5 | Low | Moderate | Lipophilic; prone to benzylic oxidation. |

| -O-CH2-(THF-3-yl) | 1.4 | Moderate-High | High | Optimal balance; THF ring reduces lipophilicity. |

Protocol: Microsomal Stability Assay

Objective: Assess the metabolic half-life (

-

Incubation: Incubate 1

M test compound with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C. -

Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes.

-

Quenching: Add ice-cold Acetonitrile containing an internal standard (e.g., Warfarin).

-

Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

-

Calculation: Plot ln(% remaining) vs. time. The slope

determines

References

-

Ritter, K. et al. (2012). GPR119 agonists for the treatment of type 2 diabetes.[3][4][1] Journal of Medicinal Chemistry , 55(11), 5061-5073. Link

-

Overton, H. A. et al. (2006).[2][5] Deorphanization of a G protein-coupled receptor for oleoylethanolamide and its use in the discovery of small-molecule hypophagic agents. Cell Metabolism , 3(3), 167-175.[2] Link

-

Semple, G. et al. (2008). Discovery of the first potent and orally efficacious agonist of the orphan G-protein coupled receptor 119. Journal of Medicinal Chemistry , 51(19), 5951-5954. Link

-

Vertex Pharmaceuticals. (2022).[6] Substituted tetrahydrofuran modulators of sodium channels. World Intellectual Property Organization , WO2022256660A1.[6] Link

-

Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry , 54(8), 2529-2591. Link

Sources

- 1. commonorganicchemistry.com [commonorganicchemistry.com]

- 2. WO2009117421A2 - Heterocyclic modulators of gpr119 for treatment of disease - Google Patents [patents.google.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 6. WO2022256660A1 - Process for the synthesis of substituted tetrahydrofuran modulators of sodium channels - Google Patents [patents.google.com]

Molecular weight and SMILES string for 6-((Tetrahydrofuran-3-yl)methoxy)nicotinic acid

Technical Monograph: 6-((Tetrahydrofuran-3-yl)methoxy)nicotinic acid

Executive Summary & Structural Identity

6-((Tetrahydrofuran-3-yl)methoxy)nicotinic acid represents a specialized heterobifunctional scaffold in medicinal chemistry, merging the pharmacophoric utility of the nicotinic acid core with the physicochemical modulation properties of the tetrahydrofuran (THF) ether linkage. This molecule serves as a critical intermediate for generating diversity in fragment-based drug discovery (FBDD), particularly in the development of kinase inhibitors and GPCR ligands where the pyridine nitrogen acts as a hydrogen bond acceptor and the carboxylic acid provides a vector for amide coupling.

Physicochemical Profile[1][2][3][4][5][6][7]

| Property | Value | Notes |

| IUPAC Name | 6-(oxolan-3-ylmethoxy)pyridine-3-carboxylic acid | Systematic nomenclature |

| Molecular Formula | C₁₁H₁₃NO₄ | Confirmed by elemental count |

| Molecular Weight | 223.23 g/mol | Monoisotopic Mass: 223.0845 |

| Canonical SMILES | OC(=O)c1ccc(OCC2COCC2)nc1 | Racemic mixture implied |

| Isomeric SMILES | OC(=O)c1ccc(OC[C@H]2COCC2)nc1 (R-isomer)OC(=O)c1ccc(OC[C@@H]2COCC2)nc1 (S-isomer) | Chiral center at THF C3 |

| Predicted LogP | ~0.8 - 1.2 | Moderate lipophilicity; drug-like |

| TPSA | ~76 Ų | Favorable for membrane permeability |

| H-Bond Donors | 1 (Carboxylic Acid) | |

| H-Bond Acceptors | 4 (Pyridine N, Ether O, Acid C=O, Acid OH) |

Synthetic Methodology

The synthesis of 6-((Tetrahydrofuran-3-yl)methoxy)nicotinic acid follows a robust Nucleophilic Aromatic Substitution (SNAr) protocol. This pathway is preferred over transition-metal-catalyzed couplings due to the high reactivity of the 6-halopyridine position activated by the electron-withdrawing carboxylic acid (or ester) group at the 3-position.

Reaction Logic & Mechanism

The reaction exploits the electron-deficient nature of the pyridine ring. The 3-carboxyl group (or its ester surrogate) acts as an electron-withdrawing group (EWG), activating the 6-position for nucleophilic attack by the alkoxide generated from (tetrahydrofuran-3-yl)methanol.

Critical Control Point: The use of a strong, non-nucleophilic base (e.g., Sodium Hydride or Potassium tert-butoxide) is essential to fully deprotonate the alcohol without competing for the electrophilic center.

Protocol: SNAr Displacement

Reagents:

-

Electrophile: 6-Chloronicotinic acid (CAS: 5326-23-8) or Methyl 6-chloronicotinate.

-

Nucleophile: (Tetrahydrofuran-3-yl)methanol (CAS: 124506-31-6 for R-isomer).[1][2]

-

Base: Sodium Hydride (60% dispersion in oil) or KOtBu.

-

Solvent: Anhydrous DMF or THF.

Step-by-Step Procedure:

-

Alkoxide Formation: In a flame-dried flask under nitrogen, dissolve (tetrahydrofuran-3-yl)methanol (1.1 equiv) in anhydrous DMF. Cool to 0°C. Carefully add NaH (2.5 equiv if using acid; 1.2 equiv if using ester) portion-wise. Stir for 30 min until gas evolution ceases.

-

Addition: Add 6-Chloronicotinic acid (1.0 equiv) dissolved in minimal DMF dropwise to the alkoxide solution.

-

Reaction: Heat the mixture to 80–100°C. Monitor by LCMS for the disappearance of the starting chloride (m/z 157/159) and appearance of the product (m/z 224).

-

Workup:

-

If using Acid: Quench with water, adjust pH to ~3–4 with 1N HCl to precipitate the product. Filter and wash with cold water.[3]

-

If using Ester: Perform standard aqueous extraction, then hydrolyze the ester (LiOH/THF/H₂O) to obtain the free acid.

-

-

Purification: Recrystallization from Ethanol/Water or prep-HPLC (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid).

Visual Synthesis Workflow

Figure 1: SNAr synthesis pathway highlighting the convergence of the activated pyridine core and the THF-alcohol nucleophile.

Structural Analysis & Drug Design Utility

This molecule is not merely a passive intermediate; its structural features are specifically tuned for modern medicinal chemistry campaigns.

Bioisosterism & Physicochemical Tuning

-

Pyridine Core: Acts as a bioisostere of benzoic acid but with improved aqueous solubility due to the pyridine nitrogen's basicity (pKa of conjugate acid ~3.8).

-

Ether Linker: The -O-CH₂- spacer introduces rotational freedom, allowing the THF ring to adopt optimal binding conformations within a protein pocket.

-

Tetrahydrofuran (THF) Ring:

-

Solubility: The ether oxygen in the THF ring acts as a weak H-bond acceptor, improving solubility compared to a cyclopentyl analog.

-

Metabolic Stability: Cyclic ethers are generally more stable to oxidative metabolism (CYP450) than their acyclic counterparts.

-

Structure-Activity Relationship (SAR) Logic

Figure 2: Pharmacophore decomposition illustrating the functional roles of each structural component.

Experimental Validation & Analytics

To ensure the integrity of the synthesized material, the following analytical criteria must be met.

Quality Control Parameters

-

¹H NMR (DMSO-d₆, 400 MHz):

-

Pyridine Protons: Look for the characteristic pattern of a 2,5-disubstituted pyridine.

-

δ ~8.7 ppm (d, 1H, H-2, adjacent to N and COOH).

-

δ ~8.1 ppm (dd, 1H, H-4).

-

δ ~6.9 ppm (d, 1H, H-5, adjacent to ether).

-

-

Linker Protons:

-

δ ~4.2–4.4 ppm (d, 2H, -OCH₂-).

-

-

THF Protons: Multiplets in the 1.6–3.9 ppm range corresponding to the ring protons.

-

-

LCMS:

-

Method: C18 Reverse Phase, Acetonitrile/Water (+0.1% Formic Acid).

-

Expectation: Single peak at >95% purity. Mass spectrum should show [M+H]⁺ = 224.1.

-

References

-

Synthesis of 6-Alkoxynicotinic Acids

-

Organic Syntheses, Coll.[3] Vol. 4, p. 201 (1963); Vol. 31, p. 72 (1951). (General procedure for nucleophilic substitution on halopyridines).

-

-

6-Chloronicotinic Acid Properties

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 79222, 6-Chloronicotinic acid.

-

Tetrahydrofuran-3-ylmethanol Properties

-

Sigma-Aldrich Product Specification, CAS 124506-31-6.[2]

-

Sources

The Bioactivity Profile of Ether-Linked Nicotinic Acid Scaffolds: A Technical Guide

Executive Summary & Rationale

Nicotinic acid (Niacin/Vitamin B3) is a privileged structure in medicinal chemistry, historically pivotal in treating dyslipidemia via GPR109A agonism.[1] However, the utility of classical nicotinic acid is often limited by rapid metabolic clearance (short half-life), cutaneous flushing (prostaglandin mediated), and rebound lipolysis.[1]

This guide focuses on Ether-Linked Nicotinic Acid Scaffolds , a structural class designed to overcome the limitations of ester-based prodrugs. Unlike esters, which are rapidly hydrolyzed by plasma esterases, ether linkages provide superior metabolic stability, allowing for:

-

Prolonged Pharmacokinetics: Resistance to hydrolysis extends systemic exposure.

-

Altered Lipophilicity: Ether tails (alkoxy groups) modulate LogP, enhancing blood-brain barrier (BBB) penetration or membrane intercalation.

-

Divergent Bioactivity: Shifting the pharmacophore from simple lipid modulation to antimicrobial, anti-inflammatory, and CNS-active profiles.[1]

Chemical Architecture & Synthetic Pathways

The term "ether-linked nicotinic acid" primarily refers to Alkoxypyridine-3-carboxylic acids . The position of the ether linkage on the pyridine ring dictates the biological target.

Structural Classes

-

2-Alkoxynicotinic Acids: Often associated with antimicrobial and herbicidal activity.

-

5-Alkoxynicotinic Acids: Frequently explored for nAChR (nicotinic acetylcholine receptor) modulation.

-

6-Alkoxynicotinic Acids: Used to tune the acidity and lipophilicity of the carboxylic head group.

Synthetic Protocol: Nucleophilic Aromatic Substitution ( )

The most robust method for generating these scaffolds utilizes 2-chloronicotinic acid as the starting material.

Protocol 1: Synthesis of 2-Alkoxynicotinic Acid Derivatives

-

Reagents: 2-Chloronicotinic acid, Sodium alkoxide (prepared from corresponding alcohol + NaH), DMF or DMSO.[1]

-

Mechanism: Addition-Elimination (

). The electron-withdrawing carboxyl group at C3 activates the C2 position for nucleophilic attack.

Step-by-Step Methodology:

-

Activation: In a flame-dried round-bottom flask, dissolve the desired alcohol (R-OH, 1.2 eq) in anhydrous DMF under

atmosphere. -

Deprotonation: Add Sodium Hydride (NaH, 60% dispersion, 1.5 eq) portion-wise at 0°C. Stir for 30 min until

evolution ceases. -

Coupling: Add 2-Chloronicotinic acid (1.0 eq) slowly. The carboxyl group will first deprotonate (consuming 1 eq of base), followed by the nucleophilic attack of the alkoxide on the C-Cl bond.

-

Reaction: Heat to 80-100°C for 4–6 hours. Monitor via TLC (Mobile phase: MeOH/DCM 1:9).

-

Workup: Quench with ice water. Acidify to pH 3-4 with 1N HCl to precipitate the product. Filter and recrystallize from Ethanol/Water.

Bioactivity Profile & SAR Analysis

The introduction of the ether linkage radically shifts the bioactivity profile compared to the parent niacin.

Antimicrobial & Antifungal Activity

Recent studies indicate that 2-alkoxynicotinic acid derivatives, particularly those linked to hydrazones or oxadiazoles, exhibit significant activity against multidrug-resistant pathogens.[1]

-

Mechanism: Disruption of bacterial cell wall synthesis and potential inhibition of specific reductases (e.g., S. aureus Nitroreductase).

-

Key Data: 2-alkoxy derivatives have shown MIC values comparable to standard antibiotics against MRSA.

Table 1: Comparative Antimicrobial Potency (Representative Data)

| Scaffold Variant | Target Organism | MIC ( | Mechanism Implicated |

| Niacin (Parent) | S. aureus | >1000 | Weak/Non-specific |

| 2-Alkoxy-Niacin Hydrazone | S. aureus (MRSA) | 7.81 - 15.62 | Nitroreductase Inhibition |

| 2-Alkoxy-Niacin Oxadiazole | C. albicans | 15.6 - 31.2 | Ergosterol Biosynthesis |

| 5-Nitro-Furan Derivative | B. subtilis | 7.81 | DNA Damage (Reductive activation) |

Metabolic Stability (Ether vs. Ester)

In lipid-lowering therapy, ester prodrugs of niacin (e.g., nicotofuranose) are used to reduce flushing.[1] However, they are hydrolyzed rapidly.[1] Ether analogs resist this hydrolysis.

-

Advantage: Ether analogs do not release the free acid "spike" that triggers the GPR109A-mediated Langerhans cell prostaglandin flush response.

-

Trade-off: They may have lower peak efficacy for acute lipolysis inhibition but offer sustained modulation of lipid peroxidation.

CNS Activity (nAChR Ligands)

Pyridyl ethers (specifically 3-pyridyl ethers) are potent ligands for neuronal nicotinic acetylcholine receptors (

-

SAR Insight: The ether oxygen mimics the spatial arrangement of the ester oxygen in acetylcholine but provides a rigid, metabolically stable linker that fits the hydrophobic pocket of the receptor.

-

Application: Cognitive enhancement, neuroprotection, and smoking cessation agents.[1]

Visualizing the Mechanism & Workflow

The following diagrams illustrate the synthetic logic and the divergent signaling pathways engaged by these scaffolds.

Synthetic Workflow: Approach

Figure 1: Synthetic pathway for generating 2-alkoxynicotinic acid scaffolds via Nucleophilic Aromatic Substitution.

Divergent Bioactivity Pathways

Figure 2: SAR Decision Tree illustrating how structural placement of the ether linkage dictates biological target engagement.

Experimental Validation Protocol

To ensure data integrity (E-E-A-T), the following protocol outlines the validation of the antimicrobial efficacy of these scaffolds.

Protocol 2: Minimum Inhibitory Concentration (MIC) Determination

Objective: Quantify the bacteriostatic activity of ether-linked scaffolds against S. aureus (ATCC 6538) and MRSA (ATCC 43300).

-

Preparation: Dissolve the ether-linked nicotinic acid derivative in DMSO to a stock concentration of 10 mg/mL.

-

Dilution: Prepare serial two-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate. Final concentrations should range from 0.5 to 512

g/mL. -

Inoculation: Adjust bacterial suspension to

McFarland standard ( -

Controls:

-

Positive Control: Ciprofloxacin or Nitrofurantoin.

-

Negative Control: DMSO vehicle (ensure <1% final v/v).

-

Sterility Control: Uninoculated MHB.

-

-

Incubation: Incubate at

for 24 hours. -

Readout: Determine MIC visually as the lowest concentration showing no turbidity. Confirm by adding Resazurin dye (color change from blue to pink indicates viable growth).

References

-

National Institutes of Health (PMC). "Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives." PubMed Central, 2022.[1] [Link]

-

Boovanahalli, S. K., et al. "Synthesis of (aryloxyacetylamino)-isonicotinic/nicotinic acid analogues as potent hypoxia-inducible factor (HIF)-1alpha inhibitors."[2] Bioorganic & Medicinal Chemistry Letters, 2007.[1][2] [Link]

-

Holladay, M. W., et al. "Synthesis and structure-activity relationship of novel pyridyl ethers for the nicotinic acetylcholine receptor." Bioorganic & Medicinal Chemistry Letters, 2000.[1] [Link]

-

Marona, H., et al. "Synthesis and some biological properties of 2-xanthonylalkyl-(alkoxy) carboxylic acids." Polish Journal of Pharmacology and Pharmacy, 1986.[1] [Link]

-

Atlantis Press. "Synthesis of 2-Chloronicotinic Acid Derivatives."[3] Advances in Engineering Research, 2017.[1] [Link][1]

Sources

Metabolic stability predictions for 6-((Tetrahydrofuran-3-yl)methoxy)nicotinic acid

An In-Depth Technical Guide: Predicting and Evaluating the Metabolic Stability of 6-((Tetrahydrofuran-3-yl)methoxy)nicotinic acid

Prepared by: Gemini, Senior Application Scientist

Abstract

This guide provides a comprehensive framework for assessing the metabolic stability of the novel chemical entity, 6-((Tetrahydrofuran-3-yl)methoxy)nicotinic acid. As professionals in drug development, our goal is not merely to generate data, but to build a predictive understanding of a compound's behavior in vivo. A compound that is metabolized too quickly will fail to achieve therapeutic concentrations, while one that is metabolized too slowly may accumulate and cause toxicity.[1] This document outlines a multi-tiered experimental strategy, grounded in mechanistic principles, to identify potential metabolic liabilities of the target molecule. We will dissect the molecule's structure, hypothesize its metabolic fate, detail the gold-standard in vitro assays for testing these hypotheses, and provide a clear path for data interpretation. Every protocol is designed as a self-validating system, incorporating appropriate controls to ensure the trustworthiness and accuracy of the results.

Introduction: The Central Role of Metabolic Stability

In the early stages of drug discovery, we are tasked with selecting candidate molecules that possess not only potent pharmacological activity but also favorable pharmacokinetic properties.[1] Metabolic stability, the susceptibility of a compound to biotransformation by drug-metabolizing enzymes, is a critical determinant of its in vivo profile.[2][3] The liver is the primary site of drug metabolism, where enzymes work to make compounds more polar to facilitate their excretion.[4] This process is broadly categorized into two phases:

-

Phase I Metabolism: Involves the introduction or unmasking of functional groups (e.g., -OH, -NH2, -SH) through oxidation, reduction, or hydrolysis.[5][6] The Cytochrome P450 (CYP) superfamily of enzymes, located primarily in liver microsomes, are the main drivers of Phase I reactions.[4][5]

-

Phase II Metabolism: Involves the conjugation of the parent molecule or its Phase I metabolite with endogenous polar molecules such as glucuronic acid, sulfate, or glycine.[7][8] These reactions, catalyzed by enzymes like UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), significantly increase water solubility, aiding renal clearance.[2][8]

An early and accurate assessment of metabolic stability allows us to calculate key pharmacokinetic parameters like intrinsic clearance (CLint), bioavailability, and half-life (t1/2), guiding the selection and optimization of lead candidates.[1][3]

Structural Analysis and Metabolic Hotspot Prediction

A proactive assessment begins with a structural evaluation of the target molecule, 6-((Tetrahydrofuran-3-yl)methoxy)nicotinic acid, to identify potential sites of metabolic attack, often termed "metabolic soft spots."

Molecule: 6-((Tetrahydrofuran-3-yl)methoxy)nicotinic acid

Structural Components:

-

Nicotinic Acid Core: An azaheterocyclic aromatic ring.

-

Ether Linkage: A methoxy bridge connecting the core to the THF moiety.

-

Tetrahydrofuran (THF) Ring: A saturated, five-membered cyclic ether.

Based on established metabolic pathways, we can hypothesize the following primary vulnerabilities:

-

Hypothesis 1 (Major Pathway): O-Dealkylation. Ether linkages are common substrates for CYP-mediated O-dealkylation.[7] We predict the primary metabolic pathway will be the cleavage of the ether bond, yielding 6-hydroxynicotinic acid and (tetrahydrofuran-3-yl)methanol. This is often a rapid metabolic route.

-

Hypothesis 2: Pyridine Ring Oxidation. Aromatic azaheterocycles can be oxidized by cytosolic molybdo-flavoenzymes such as Aldehyde Oxidase (AO) and Xanthine Oxidase (XO).[9] This could result in oxidation of the nicotinic acid ring, for example, at the 2-position.

-

Hypothesis 3: Aliphatic Hydroxylation. The saturated carbons of the tetrahydrofuran ring are susceptible to CYP-mediated hydroxylation.[6] Steric accessibility will dictate the preferred site, but this represents a potential secondary metabolic pathway.

-

Hypothesis 4: Phase II Conjugation. The carboxylic acid group on the nicotinic acid core is a prime handle for Phase II conjugation reactions, particularly glucuronidation (via UGTs) or conjugation with glycine.[8][10] This would likely occur on the parent molecule or on metabolites formed via Phase I pathways.

The following diagram illustrates these predicted metabolic routes.

Caption: Predicted Phase I and Phase II metabolic pathways for the target molecule.

A Tiered Experimental Strategy for Metabolic Assessment

To systematically test our hypotheses, we will employ a tiered approach using various subcellular fractions and cellular systems. This strategy allows for a progressive increase in complexity, providing a comprehensive picture of the compound's metabolic fate.

Caption: A tiered workflow for evaluating metabolic stability.

Experimental Protocols

The following protocols describe the core assays for determining metabolic stability. Trustworthiness is ensured by including positive control compounds with known metabolic fates (e.g., a high-clearance compound like Verapamil and a low-clearance compound like Warfarin) and negative controls (incubations without cofactors or enzymes).

Protocol: Liver Microsomal Stability Assay

Objective: To determine the rate of Phase I metabolism, primarily mediated by CYP enzymes. This directly tests Hypotheses 1 and 3.

Causality: Liver microsomes are vesicles of the endoplasmic reticulum, containing a high concentration of CYP enzymes.[11] By providing the necessary cofactor, NADPH, we initiate the catalytic cycle of these enzymes and can measure the disappearance of the parent compound over time.[5]

Caption: Step-by-step workflow for the liver microsomal stability assay.

Detailed Steps:

-

Reagent Preparation:

-

Prepare a 100 mM potassium phosphate buffer (pH 7.4).

-

Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO) and dilute it in buffer to the final working concentration (typically 1 µM).

-

Prepare a regenerating system for the cofactor, consisting of NADPH, in the buffer.

-

Thaw pooled human liver microsomes on ice and dilute to the final concentration (typically 0.5 mg/mL) in buffer.

-

-

Incubation:

-

In a 96-well plate, add the test compound to the liver microsome suspension.

-

Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.

-

Initiate the metabolic reaction by adding the pre-warmed NADPH solution.

-

-

Time-Point Sampling:

-

At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in the respective wells.

-

Quenching is achieved by adding a 2-3 fold volume of ice-cold acetonitrile containing an internal standard (for analytical normalization).

-

-

Sample Processing & Analysis:

-

Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated protein.

-

Transfer the supernatant to a new plate for analysis.

-

Quantify the remaining parent compound at each time point using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of compound remaining versus time.

-

The slope of the linear regression line (k) is used to calculate the half-life (t½) = 0.693 / k.

-

Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein).

-

Protocol: Cryopreserved Hepatocyte Stability Assay

Objective: To determine the metabolic stability in a more physiologically relevant system that includes both Phase I and Phase II enzymes, as well as active transporters. This assay addresses all four of our initial hypotheses.

Causality: Cryopreserved primary hepatocytes are intact liver cells that contain the full complement of metabolic enzymes (both microsomal and cytosolic) and cofactors in their proper cellular location.[12] This provides a more comprehensive and often more predictive measure of hepatic clearance than subcellular fractions.

Detailed Steps:

-

Hepatocyte Revival:

-

Rapidly thaw cryopreserved hepatocytes in a 37°C water bath.

-

Transfer the cells to pre-warmed incubation medium and centrifuge gently to pellet the cells and remove cryoprotectant.

-

Resuspend the cell pellet in fresh medium and determine cell viability and density using a method like Trypan Blue exclusion. Viability should be >80%.

-

-

Incubation:

-

Dilute the hepatocyte suspension to the desired final concentration (e.g., 0.5-1.0 x 10^6 viable cells/mL) in incubation medium.

-

Add the test compound (final concentration typically 1 µM) to the cell suspension in a 96-well plate.

-

Incubate the plate at 37°C in a humidified incubator with 5% CO2, with gentle shaking to keep cells in suspension.

-

-

Time-Point Sampling & Analysis:

-

The sampling and analysis steps are identical to the microsomal assay: at specified time points (e.g., 0, 15, 30, 60, 120 minutes), quench the reaction with ice-cold acetonitrile containing an internal standard, centrifuge, and analyze the supernatant by LC-MS/MS.

-

-

Data Analysis:

-

Data analysis for t½ and CLint is performed as described for the microsomal assay, with the CLint value being normalized to the number of hepatocytes used. CLint (µL/min/10^6 cells) = (0.693 / t½) * (incubation volume / number of cells in millions).

-

Data Interpretation and Presentation

The primary outputs of these assays are the half-life (t½) and intrinsic clearance (CLint). These values are used to classify the compound's stability.

Table 1: Example Metabolic Stability Data for 6-((Tetrahydrofuran-3-yl)methoxy)nicotinic acid

| Assay System | Test Compound t½ (min) | Test Compound CLint | High-Clearance Control t½ (min) | Low-Clearance Control t½ (min) |

| Human Liver Microsomes (+NADPH) | 18.5 | 105 µL/min/mg | < 10 | > 60 |

| Human Liver Microsomes (-NADPH) | > 60 | < 5 µL/min/mg | > 60 | > 60 |

| Human Hepatocytes | 12.0 | 144 µL/min/10^6 cells | < 15 | > 120 |

Interpretation of Example Data:

-

High Instability in Microsomes (+NADPH): The short half-life (18.5 min) in the presence of NADPH strongly suggests rapid Phase I metabolism, likely by CYP enzymes. The lack of degradation in the absence of NADPH (-NADPH control) confirms that the metabolism is cofactor-dependent, a hallmark of CYP activity. This result provides strong support for Hypothesis 1 (O-Dealkylation) and/or Hypothesis 3 (Aliphatic Hydroxylation) .

-

Even Higher Instability in Hepatocytes: The half-life is even shorter in hepatocytes (12.0 min). This indicates that in addition to the rapid CYP-mediated metabolism observed in microsomes, other pathways present in intact cells are also contributing to the compound's clearance. This could be due to Phase II conjugation of the parent molecule (Hypothesis 4 ) or the involvement of cytosolic enzymes (Hypothesis 2 ).

-

Classification: Based on this data, 6-((Tetrahydrofuran-3-yl)methoxy)nicotinic acid would be classified as a high-clearance compound. Such compounds often face challenges with achieving adequate oral bioavailability and may require frequent dosing.

Conclusion and Forward Strategy

The in vitro data strongly suggest that 6-((Tetrahydrofuran-3-yl)methoxy)nicotinic acid is subject to rapid hepatic metabolism. The primary liability appears to be Phase I oxidation, with a significant contribution from CYP enzymes as evidenced by the high turnover in liver microsomes. The increased clearance in hepatocytes points to the involvement of additional pathways, potentially including direct conjugation or metabolism by cytosolic enzymes.

Recommendations:

-

Metabolite Identification: Perform high-resolution LC-MS analysis on the samples from the hepatocyte incubation to identify the major metabolites formed. This will confirm whether O-dealkylation is indeed the primary pathway.

-

Enzyme Phenotyping: Use recombinant human CYP enzymes or specific chemical inhibitors to identify which specific CYP isoform(s) (e.g., CYP3A4, 2D6, 2C9) are responsible for the metabolism. This is critical for predicting drug-drug interaction potential.

-

Medicinal Chemistry Strategy: If O-dealkylation is confirmed as the major metabolic route, the medicinal chemistry team should focus on modifying the ether linkage to improve stability. Strategies could include introducing steric hindrance near the ether or replacing the ether with a more metabolically robust linker.

By systematically combining structural analysis, predictive hypotheses, and robust in vitro experimentation, we can efficiently characterize the metabolic profile of new chemical entities and make informed decisions to advance the most promising candidates toward clinical development.

References

-

Title: Advanced in vitro metabolic stability assays for drug discovery | CRO Services - Nuvisan Source: Nuvisan URL: [Link]

-

Title: Metabolic Stability Assay Services Source: BioIVT URL: [Link]

-

Title: Metabolic Stability Services Source: Eurofins Discovery URL: [Link]

-

Title: 1.5: Drug Metabolism Source: Chemistry LibreTexts URL: [Link]

-

Title: Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development Source: PubMed URL: [Link]

-

Title: Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies Source: PubMed URL: [Link]

-

Title: Drug metabolism Source: Wikipedia URL: [Link]

-

Title: Phase I Drug Metabolism Source: Drug Hunter URL: [Link]

-

Title: Species-Specific Involvement of Aldehyde Oxidase and Xanthine Oxidase in the Metabolism of the Pyrimidine-Containing mGlu5-Negative Allosteric Modulator VU0424238 (Auglurant) Source: PubMed URL: [Link]

-

Title: Nicotinic acid Source: Wikipedia URL: [Link]

-

Title: The chemistry of the vitamin B3 metabolome Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Drug Metabolism - Clinical Pharmacology Source: Merck Manual Professional Edition URL: [Link]

-

Title: phase 2 drug metabolism Source: YouTube (ChemHelpASAP) URL: [Link]

Sources

- 1. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]

- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 3. Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Drug Metabolism - Clinical Pharmacology - Merck Manual Professional Edition [merckmanuals.com]

- 5. Drug metabolism - Wikipedia [en.wikipedia.org]

- 6. drughunter.com [drughunter.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. m.youtube.com [m.youtube.com]

- 9. Species-Specific Involvement of Aldehyde Oxidase and Xanthine Oxidase in the Metabolism of the Pyrimidine-Containing mGlu5-Negative Allosteric Modulator VU0424238 (Auglurant) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The chemistry of the vitamin B3 metabolome - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bioivt.com [bioivt.com]

- 12. nuvisan.com [nuvisan.com]

The Tetrahydrofuran Motif: A Linchpin in High-Affinity Binding of Nicotinic Acid Derivatives

An In-depth Technical Guide for Drug Discovery Professionals

Abstract

The five-membered tetrahydrofuran (THF) ring is a privileged structural motif frequently incorporated into the design of high-affinity ligands for nicotinic acetylcholine receptors (nAChRs). This guide provides a detailed exploration of the multifaceted roles the THF ring plays in enhancing the binding affinity of nicotinic acid derivatives. We will dissect the critical physicochemical properties of the THF moiety, analyze its specific interactions within the nAChR binding pocket, and present robust experimental and computational methodologies for evaluating its contribution. This document is intended for researchers, medicinal chemists, and pharmacologists engaged in the design and development of novel therapeutics targeting the nicotinic cholinergic system.

Introduction: The Significance of the Nicotinic Cholinergic System and its Ligands

Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels that play a crucial role in fast synaptic transmission in both the central and peripheral nervous systems.[1][2] Their diverse subunit composition leads to a variety of receptor subtypes with distinct pharmacological profiles, making them key targets for therapeutic intervention in a wide range of disorders, including smoking cessation, Alzheimer's disease, and schizophrenia.[3]

Nicotinic acid and its derivatives have long been a focal point in the development of nAChR modulators.[4][5][6] Within this class of compounds, the incorporation of a tetrahydrofuran (THF) ring has emerged as a recurring strategy to achieve high potency and selectivity. Understanding the precise role of this heterocyclic ether is paramount for rational drug design and the optimization of lead compounds. This guide will elucidate the structural and chemical attributes of the THF ring that contribute to its profound impact on binding affinity.

Physicochemical Properties of the Tetrahydrofuran Ring: A Privileged Scaffold

The utility of the THF ring in drug design stems from a unique combination of steric and electronic properties.[7][8]

-

Polarity and Hydrogen Bonding: The oxygen atom in the THF ring is a potent hydrogen bond acceptor, capable of forming strong interactions with hydrogen bond donors in the receptor binding site.[9][10][11] This interaction is often a critical anchor point for the ligand. The THF ring's polarity also allows it to favorably interact with polar residues in the binding pocket.[9]

-

Conformational Rigidity: The cyclic nature of the THF ring reduces the number of rotatable bonds in a molecule, thereby decreasing the entropic penalty upon binding to the receptor. This pre-organization of the pharmacophore into a bioactive conformation can significantly enhance binding affinity.

-

Lipophilicity and Solubility: The THF moiety contributes to the overall lipophilicity of a molecule, which can influence its ability to cross the blood-brain barrier and access nAChRs in the central nervous system. Its miscibility with water also aids in achieving a favorable balance of properties for drug development.[8]

The THF Ring's Role in High-Affinity Binding to Nicotinic Receptors

The THF ring enhances binding affinity through a combination of direct interactions with the receptor and by influencing the overall conformation of the nicotinic acid derivative.

Direct Interactions within the nAChR Binding Pocket

The orthosteric binding site of nAChRs is located at the interface between two subunits and is characterized by a pocket lined with aromatic amino acid residues.[2][12][13] The THF ring can engage in several key interactions within this pocket:

-

Hydrogen Bonding: The ether oxygen of the THF ring can form a crucial hydrogen bond with a donor residue, such as a tryptophan or tyrosine, within the binding site.[12][14] This is a primary contributor to the binding enthalpy.

-

Van der Waals and Hydrophobic Interactions: The methylene groups of the THF ring can establish favorable van der Waals and hydrophobic contacts with nonpolar residues in the binding pocket, further stabilizing the ligand-receptor complex.[15]

Conformational Constraint and Pharmacophore Presentation

The rigid THF ring acts as a scaffold, orienting the key pharmacophoric elements of the nicotinic acid derivative—the pyridine nitrogen and the carbonyl group—in a spatially optimal arrangement for interaction with the receptor. This conformational constraint minimizes the entropic cost of binding, as the molecule does not need to adopt a specific, and often energetically unfavorable, conformation upon entering the binding site.

Experimental and Computational Strategies for Elucidating the THF Ring's Contribution

A multi-pronged approach combining chemical synthesis, in vitro pharmacology, and computational modeling is essential to fully understand the role of the THF ring.

Structure-Activity Relationship (SAR) Studies

A systematic SAR study is fundamental. This involves the synthesis and evaluation of a series of analogs where the THF ring is modified.

Table 1: Example SAR Data for THF Ring Modifications

| Compound | Modification | nAChR Subtype | Binding Affinity (Ki, nM) |

| 1 (Parent) | Tetrahydrofuran | α4β2 | 0.5 |

| 2 | Tetrahydropyran | α4β2 | 2.3 |

| 3 | Cyclopentyl | α4β2 | 15.8 |

| 4 | Acyclic Ether | α4β2 | 25.1 |

Data is hypothetical and for illustrative purposes.

Experimental Protocol: Competitive Radioligand Binding Assay

This assay is the gold standard for quantifying the binding affinity of a test compound for a specific receptor subtype.[16]

Objective: To determine the inhibitory constant (Ki) of nicotinic acid derivatives for a specific nAChR subtype (e.g., α4β2).

Materials:

-

Membrane preparations from cells expressing the desired nAChR subtype.

-

Radioligand (e.g., [³H]Epibatidine or [³H]Cytisine).[17]

-

Test compounds (nicotinic acid derivatives).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).[18]

-

96-well filter plates.

-

Scintillation fluid.

-

Microplate scintillation counter.

Step-by-Step Methodology:

-

Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

-

Assay Setup: In a 96-well plate, combine the cell membrane preparation, the radioligand at a fixed concentration (typically at its Kd value), and varying concentrations of the test compound.

-

Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.[18]

-

Filtration: Rapidly filter the contents of each well through the filter plate to separate bound from free radioligand. Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.[16]

-

Scintillation Counting: After drying the filter plate, add scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[18]

Computational Modeling: Molecular Docking and Dynamics

Computational approaches provide invaluable insights into the binding mode of nicotinic acid derivatives and help rationalize SAR data.[14][19][20]

Workflow for Molecular Docking:

-

Receptor Preparation: Obtain a high-resolution crystal structure of the target nAChR or a homologous protein (e.g., acetylcholine-binding protein, AChBP) from the Protein Data Bank.[21] Prepare the protein by adding hydrogen atoms, assigning partial charges, and defining the binding site.

-

Ligand Preparation: Generate a 3D structure of the nicotinic acid derivative and assign appropriate atom types and charges.

-

Docking Simulation: Use a docking program (e.g., AutoDock, Glide, GOLD) to predict the binding pose of the ligand within the receptor's binding site. The program will generate multiple possible conformations and score them based on a scoring function that estimates the binding free energy.[15]

-

Analysis of Results: Analyze the top-scoring poses to identify key interactions between the THF ring and the receptor, such as hydrogen bonds and hydrophobic contacts.

Visualizing Key Concepts

Visual aids are crucial for understanding complex molecular interactions and experimental workflows.

Caption: Workflow for elucidating the role of the THF ring via SAR.

Conclusion

The tetrahydrofuran ring is a powerful tool in the medicinal chemist's arsenal for designing potent nicotinic acid derivatives. Its ability to engage in strong hydrogen bonding, provide conformational rigidity, and establish favorable hydrophobic interactions makes it a highly effective moiety for enhancing binding affinity to nicotinic acetylcholine receptors. A thorough understanding of these principles, coupled with rigorous experimental and computational evaluation, will continue to drive the development of novel and effective therapeutics targeting the nicotinic cholinergic system.

References

-

Structural Characterization of Binding Mode of Smoking Cessation Drugs to Nicotinic Acetylcholine Receptors through Study of Ligand Complexes with Acetylcholine-binding Protein. (2012). Journal of Biological Chemistry. [Link]

-

Varenicline Is a Potent Partial Agonist at α6β2* Nicotinic Acetylcholine Receptors in Rat and Monkey Striatum. (2012). Journal of Pharmacology and Experimental Therapeutics. [Link]

-

Pharmacology of Varenicline (Chantix, Champix); Mechanism of action, Pharmacokinetics, Uses, Effects. (2025). YouTube. [Link]

-

Elucidating the structure-activity relationships of the vasorelaxation and antioxidation properties of thionicotinic acid derivatives. (2010). Bioorganic & Medicinal Chemistry. [Link]

-

Structural characterization of binding mode of smoking cessation drugs to nicotinic acetylcholine receptors through study of ligand complexes with acetylcholine-binding protein. (2012). Journal of Biological Chemistry. [Link]

-

Radioligand binding characterization of neuronal nicotinic acetylcholine receptors. (2008). Current Protocols in Pharmacology. [Link]

-

Affinity of Nicotinoids to a Model Nicotinic Acetylcholine Receptor (nAChR) Binding Pocket in the Human Brain. (2018). The Journal of Physical Chemistry B. [Link]

-

Hydrogen bonding and surface tension properties of aqueous solutions of tetrahydrofuran. (2021). Journal of Molecular Liquids. [Link]

-

Discovery of peptide ligands through docking and virtual screening at nicotinic acetylcholine receptor homology models. (2017). Proceedings of the National Academy of Sciences. [Link]

-

Nicotinic acetylcholine receptors (nACh). IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

-

Molecular docking and dynamic simulation studies of α4β2 and α7 nicotinic acetylcholine receptors with tobacco smoke constituents nicotine, NNK and NNN. (2022). Journal of Biomolecular Structure and Dynamics. [Link]

-

Selective and regulated trapping of nicotinic receptor weak base ligands and relevance to smoking cessation. (2015). eLife. [Link]

-

Binding site of AChR. Proteopedia. [Link]

-

Docking model of the nicotinic acetylcholine receptor and nitromethylene neonicotinoid derivatives with a longer chiral substituent and their biological activities. (2015). Bioorganic & Medicinal Chemistry. [Link]

-

Computational Modeling Study of Human Nicotinic Acetylcholine Receptor for Developing New Drugs in the Treatment of Alcoholism. (2010). Journal of Molecular Graphics and Modelling. [Link]

-

An allosteric binding site of the α7 nicotinic acetylcholine receptor revealed in a humanized acetylcholine-binding protein. (2014). Journal of Biological Chemistry. [Link]

-

Formation of the Nicotinic Acetylcholine Receptor Binding Sites. (1998). The Journal of Cell Biology. [Link]

-

Chemical structure of nicotinic acid derivatives and related compounds 1-5. ResearchGate. [Link]

-

Hydrogen Bonding between Water and Tetrahydrofuran Relevant to Clathrate Formation. (2014). The Journal of Physical Chemistry B. [Link]

-

Selective α3β4 Nicotinic Acetylcholine Receptor Ligand as a Potential Tracer for Drug Addiction. (2019). Molecules. [Link]

-

Tetrahydrofuran-mediated hydrogen bonding for stabilized zinc anodes. (2025). Chemical Communications. [Link]

-

Hydrogen bonding and surface tension properties of aqueous solutions of tetrahydrofuran. (2021). Journal of Molecular Liquids. [Link]

-

Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors. (2025). European Journal of Medicinal Chemistry. [Link]

-

Tetrahydrofuran: Eco-Friendly Solvent for Drug Discovery. Guangzhou Kangyang Chemical Co., Ltd.. [Link]

-

Assay Protocol Book. PDSP. [Link]

-

Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. (2012). Future Medicinal Chemistry. [Link]

-

Novel Derivatives of Nicotinic Acid: Synthesis, Crystal Structure, Antimicrobial Activity and Cytotoxicity. (2025). Chemistry & Biodiversity. [Link]

-

Investigation of Electronic Structure - Bioactive Nature Relation in Niacin Derivates by DFT Calculations and Molecular Docking. (2017). Celal Bayar University Journal of Science. [Link]

-

Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

-

Radioligand Binding Assay. Gifford Bioscience. [Link]

-

Chemical Properties of Tetrahydrofuran (CAS 109-99-9). Cheméo. [Link]

-

Tetrahydrofuran. Wikipedia. [Link]

-

Evaluation of Manassantin A Tetrahydrofuran Core Region Analogues and Cooperative Therapeutic Effects with EGFR Inhibition. (2020). Journal of Medicinal Chemistry. [Link]

-

Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. (2020). Bioorganic Chemistry. [Link]

- Nicotinic acid derivatives and process for the preparation thereof.

-

Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system. (2012). Der Pharma Chemica. [Link]

-

The Journal of Organic Chemistry Ahead of Print. ACS Publications. [Link]

-

Bioisosteric Replacements. Cambridge MedChem Consulting. [Link]

-

Bioisosteres of Common Functional Groups. University of California, Irvine. [Link]

-

The structures of nicotinic acid and its derivatives. ResearchGate. [Link]

-

Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. (2025). Current Medicinal Chemistry. [Link]

-

Ring Bioisosteres. Cambridge MedChem Consulting. [Link]

-

Safer bio-based solvents to replace toluene and tetrahydrofuran for the biocatalyzed synthesis of polyesters. (2019). Green Chemistry. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Nicotinic acetylcholine receptors (nACh) | Ion channels | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. An allosteric binding site of the α7 nicotinic acetylcholine receptor revealed in a humanized acetylcholine-binding protein - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel Derivatives of Nicotinic Acid: Synthesis, Crystal Structure, Antimicrobial Activity and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Investigation of Electronic Structure - Bioactive Nature Relation in Niacin Derivates by DFT Calculations and Molecular Docking [indexacademicdocs.org]

- 6. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. greenchemindustries.com [greenchemindustries.com]

- 8. Tetrahydrofuran - Wikipedia [en.wikipedia.org]

- 9. labproinc.com [labproinc.com]

- 10. tandfonline.com [tandfonline.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Binding site of AChR - Proteopedia, life in 3D [proteopedia.org]

- 14. mdpi.com [mdpi.com]

- 15. tandfonline.com [tandfonline.com]

- 16. giffordbioscience.com [giffordbioscience.com]

- 17. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. giffordbioscience.com [giffordbioscience.com]

- 19. pnas.org [pnas.org]

- 20. Computational Modeling Study of Human Nicotinic Acetylcholine Receptor for Developing New Drugs in the Treatment of Alcoholism - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Structural characterization of binding mode of smoking cessation drugs to nicotinic acetylcholine receptors through study of ligand complexes with acetylcholine-binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]

Hydrogen bond donor and acceptor sites in 6-((Tetrahydrofuran-3-yl)methoxy)nicotinic acid

Title: Structural & Electronic Analysis: Hydrogen Bond Donor/Acceptor Architectures in 6-((Tetrahydrofuran-3-yl)methoxy)nicotinic Acid

Executive Summary

This technical guide provides a comprehensive physicochemical analysis of 6-((Tetrahydrofuran-3-yl)methoxy)nicotinic acid , a heterobifunctional scaffold often utilized in fragment-based drug discovery (FBDD) for targeting kinases and G-protein coupled receptors (GPCRs). The molecule presents a complex hydrogen bonding landscape characterized by a competitive interplay between the carboxylic acid "head" and the ether-linked tetrahydrofuran "tail."

This analysis dissects the molecule’s Hydrogen Bond Donor (HBD) and Hydrogen Bond Acceptor (HBA) inventory, elucidating how the 6-alkoxy substitution modulates the electronic density of the pyridine ring—specifically attenuating the basicity of the nitrogen acceptor—and how the flexible ether linker influences bioactive conformational selection.

Structural Anatomy & H-Bond Inventory

The molecule is defined by three distinct pharmacophoric regions: the polar nicotinic acid core, the flexible methoxy linker, and the aliphatic tetrahydrofuran (THF) ring.

The H-Bond Inventory Table

The following table categorizes the specific sites capable of participating in non-covalent interactions, critical for predicting solubility and ligand-protein binding.

| Site Location | Functional Group | Role | Strength | Electronic Context |

| C3-Substituent | Carboxylic Acid (-OH) | Donor (HBD) | Strong | Primary donor; pKa ~4.8. Drives dimerization in solid state. |

| C3-Substituent | Carboxylic Acid (C=O) | Acceptor (HBA) | Strong | High electron density; prefers "head-to-tail" motifs. |

| Pyridine Ring | Nitrogen (N1) | Acceptor (HBA) | Moderate/Weak | Basicity attenuated by -I effect of C6-alkoxy group. |

| Linker | Ether Oxygen (-O-) | Acceptor (HBA) | Weak | Sterically accessible but electronically delocalized. |

| Tail | THF Oxygen | Acceptor (HBA) | Moderate | Cyclic ether; accessible lone pairs; important for solvation. |

Visualization of Interaction Sites

The diagram below maps the connectivity and functional classification of the atoms.

Caption: Functional decomposition of 6-((Tetrahydrofuran-3-yl)methoxy)nicotinic acid highlighting donor/acceptor sites.

Electronic Modulation: The 6-Alkoxy Effect

A critical error in standard analysis is treating the pyridine nitrogen (N1) as a standard basic acceptor (pKa ~5.2). In this specific molecule, the 6-alkoxy substitution fundamentally alters the electronics of the ring.

-

Inductive Withdrawal (-I): The oxygen atom at position 6 exerts a strong electron-withdrawing inductive effect through the sigma bond framework. Because position 6 is ortho to the ring nitrogen, this effect significantly reduces the electron density on the nitrogen lone pair.

-

Resonance Donation (+M): While oxygen can donate electrons via resonance, in pyridine systems, the inductive withdrawal at the ortho position often dominates or neutralizes the basicity enhancement.

-

Net Result: The pyridine nitrogen in this molecule is likely less basic (pKa < 4.0) than unsubstituted pyridine. This reduces its strength as a Hydrogen Bond Acceptor compared to standard nicotinic acid, making the carboxylic acid carbonyl and the THF oxygen the dominant acceptors for intermolecular interactions.

Conformational Dynamics & Intramolecular Bonding

The flexible methoxy linker allows the THF tail to explore a wide conformational space. Two primary conformational states are relevant for drug design:

-

Extended Conformation (Solvated State): In polar solvents (e.g., DMSO, Water), the molecule likely adopts an extended conformation where the THF oxygen and Carboxyl group are maximally separated to engage with solvent molecules.

-

Folded Conformation (Bioactive/Crystal State): Depending on the specific binding pocket, the flexible linker allows the THF ring to fold back. However, intramolecular hydrogen bonding between the Carboxyl OH and the Ether/THF oxygen is sterically disfavored due to the rigidity of the pyridine spacer.

-

Note: The most probable strong H-bond interaction is an intermolecular dimer formed by the carboxylic acid groups of two molecules (Head-to-Head) or a catemer chain (Head-to-Tail: COOH to Pyridine N), though the latter is weakened by the 6-alkoxy effect described above.

-

Experimental Validation Protocols

To empirically verify the H-bond strengths and conformational preferences, the following self-validating workflows are recommended.

Protocol A: NMR Titration (H-Bond Strength)

This protocol determines if the Pyridine N or THF O is the dominant acceptor in solution.

-

Solvent: Prepare a 10 mM sample in CDCl₃ (non-polar, to maximize H-bond observation).

-

Titrant: Add increasing equivalents of a standard donor (e.g., 4-fluorophenol).

-

Observation: Monitor the chemical shift (

) of the Pyridine protons and the THF protons.-

Logic: A large downfield shift indicates strong H-bond acceptance at that site.

-

Expectation: If Pyridine N is the primary acceptor, H2/H4 protons will shift significantly. If THF O competes, THF multiplet shifts will be observed.

-

Protocol B: Single Crystal X-Ray Diffraction (Static Geometry)

-

Crystallization: Slow evaporation from MeOH/EtOAc (1:1).

-

Analysis: Solve structure using SHELX.

-

Metric: Measure

distances.-

Strong H-bond:

(Donor to Acceptor). -

Validation: Check for Centrosymmetric Dimer (COOH

COOH) vs. Catemer (COOH

-

Workflow Diagram

Caption: Dual-modality workflow for validating H-bond donor/acceptor strength in solution and solid state.

Pharmacological Implications

In the context of drug design (e.g., Kinase Inhibitors or GABA-A agonists), the H-bonding profile of this molecule dictates its binding mode:

-

Hinge Binding: The Pyridine N and Carboxyl group often mimic the Adenine ring of ATP. However, the bulk of the THF-methoxy tail at position 6 usually directs this substituent into the solvent-exposed region or the ribose-binding pocket, rather than the deep hydrophobic back-pocket.

-

Solubility: The THF oxygen provides a crucial "solubility handle." While the aromatic core is planar and lipophilic, the THF ring (with its HBA oxygen) disrupts planar stacking and engages water, significantly improving the LogS compared to simple alkoxy-nicotinic acids.

References

-

Steiner, T. (2002). The Hydrogen Bond in the Solid State. Angewandte Chemie International Edition, 41(1), 48–76.

-

Gund, M. G., et al. (2021).[1][2] Nicotinic acid derivatives: Application and uses, review. Journal of Chemical and Pharmaceutical Research.

-

PubChem.[2][3][4] (n.d.). 6-Hydroxynicotinic acid (Analogous Structure Data). National Library of Medicine.

-

Vasanthi, R., & Jonathan, D. R. (2015).[5] Crystal structure of 3-(4-methoxyphenyl)-2,3-dihydro-1H-naphtho[2,1-b]pyran-1-one (Ether/Pyran H-bond Analysis). Acta Crystallographica Section E.

-

Reich, H. J., & Bordwell, F. G. (n.d.). pKa Values in DMSO. Organic Chemistry Data.

Sources

- 1. researchgate.net [researchgate.net]

- 2. 3-Methoxytetrahydrofuran | C5H10O2 | CID 14307964 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-(氨甲基)四氢呋喃 95% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 6-Hydroxynicotinic acid | C6H5NO3 | CID 72924 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The 6-Alkoxy Nicotinic Acid Scaffold: A Technical Guide to Discovery, Synthesis, and Therapeutic Utility

Executive Summary

The 6-alkoxy nicotinic acid moiety represents a pivotal scaffold in modern medicinal chemistry, bridging the gap between classical vitamin B3 (niacin) pharmacology and targeted G-protein coupled receptor (GPCR) modulation. Historically driven by the search for non-flushing dyslipidemia treatments targeting GPR109A (HM74A) , this chemical class has evolved into a versatile pharmacophore for anti-inflammatory agents and kinase inhibitors.

This guide provides a technical deep-dive into the structural rationale, synthetic evolution, and biological validation of these derivatives, designed for researchers requiring actionable experimental data.

Part 1: Chemical Genesis & Structural Rationale

The Scaffold Logic

Nicotinic acid (pyridine-3-carboxylic acid) is highly hydrophilic (

Why C6-Alkoxy?

-

Electronic Modulation: The pyridine nitrogen is electron-withdrawing. An alkoxy group at C6 acts as an electron-donating group (EDG) via resonance, modulating the pKa of the C3-carboxylic acid and altering the electrostatic potential of the ring.

-

Metabolic Stability: The C6 position is a primary site for oxidative metabolism (forming 6-pyridone derivatives). Blocking this site with an alkoxy group retards metabolic clearance.

-

Lipophilic Pocket Engagement: In the GPR109A receptor, the C6-substituent extends into a hydrophobic pocket, increasing affinity compared to the native ligand.

Visualization: Structure-Activity Relationship (SAR)

The following diagram illustrates the functional logic of the scaffold.

Caption: SAR logic of 6-alkoxy nicotinic acid derivatives showing the functional roles of C3 and C6 substitutions.

Part 2: The Therapeutic Quest (The GPR109A Era)

The "Niacin Flush" Problem

Niacin is a potent lipid-modifying agent but induces severe cutaneous flushing. This side effect is mediated by GPR109A receptors on epidermal Langerhans cells, triggering the release of Prostaglandin D2 (PGD2).

The 6-Alkoxy Solution

Discovery efforts in the mid-2000s (post-GPR109A identification in 2003) hypothesized that 6-alkoxy substitution could create partial agonists . These molecules would be potent enough to inhibit lipolysis in adipocytes (anti-lipidemic effect) but insufficiently potent to trigger the massive Calcium influx required for PGD2 release in Langerhans cells.

While full separation of these effects proved elusive, this era generated the bulk of synthetic knowledge regarding this scaffold.

Part 3: Synthetic Evolution & Protocols

The synthesis of 6-alkoxy nicotinic acids relies predominantly on Nucleophilic Aromatic Substitution (

Mechanism: on 6-Chloronicotinic Acid

The reaction proceeds via an addition-elimination mechanism. The electron-deficient nature of the pyridine ring, further activated by the electron-withdrawing carboxyl group (or ester) at C3, makes C6 highly susceptible to nucleophilic attack by alkoxides.

Visualization: Synthetic Pathway

Caption: The SNAr pathway converting 6-chloronicotinic acid to 6-alkoxy derivatives via base-mediated alkoxylation.

Detailed Protocol: Synthesis of 6-Butoxynicotinic Acid

This protocol is adapted from standard medicinal chemistry practices for library generation.

Objective: Synthesis of 6-butoxypyridine-3-carboxylic acid from 6-chloronicotinic acid.

Reagents:

-

6-Chloronicotinic acid (1.0 eq)

-

n-Butanol (excess, acts as solvent/reagent) or DMF (as solvent) with 1.2 eq n-Butanol

-

Sodium Hydride (NaH, 60% dispersion in oil) (2.5 eq) Note: Extra base required to deprotonate the acid first.

Workflow:

| Step | Action | Causality/Rationale |

| 1 | Preparation | Flame-dry a 2-neck round bottom flask under Argon/Nitrogen. Moisture destroys NaH and reduces yield. |

| 2 | Deprotonation | Suspend NaH in dry DMF (dimethylformamide) at 0°C. Slowly add n-Butanol. Stir for 30 min. Caution: |

| 3 | Addition | Add 6-chloronicotinic acid slowly. The first equivalent of base neutralizes the carboxylic acid; the second generates the alkoxide nucleophile. |

| 4 | Reaction | Heat the mixture to 80–100°C for 4–12 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM). The elevated temperature is required to overcome the activation energy of the |

| 5 | Quench | Cool to room temperature. Carefully quench with water. |

| 6 | Isolation | Acidify the aqueous layer to pH ~3–4 using 1N HCl. The product (carboxylic acid) will precipitate out of solution. |

| 7 | Purification | Filter the precipitate. Recrystallize from Ethanol/Water if necessary. |

Self-Validation Checkpoints:

-

NMR: Loss of the C6-Cl signal. Appearance of alkoxy protons (triplet at

~4.3 ppm for -

MS: Mass shift corresponding to

(Net change: +36.5 Da).

Part 4: Expanded Pharmacophore & Biological Data

Beyond lipids, the 6-alkoxy nicotinic acid motif appears in various therapeutic areas.[1]

Comparative Biological Activity[2]

| Domain | Target | Role of 6-Alkoxy Group | Reference |

| Metabolic | GPR109A | Lipophilic pocket filling; partial agonism to reduce flushing. | [1, 2] |

| Ophthalmology | Anti-inflammatory | Modulation of cytokine release (IL-6, TNF- | [3] |

| Oncology | Kinase Inhibitors | The pyridine nitrogen acts as a hinge binder; the alkoxy group provides selectivity. | [4] |

| Cardiovascular | Ca2+ Channels | Vasorelaxation (observed in Braylin derivatives which share the core motif). | [5] |

Modern Synthetic Alternatives (Green Chemistry)

Recent advances utilize Cyrene (dihydrolevoglucosenone) as a green solvent for these

Part 5: Future Outlook